molecular formula C18H16N2O B566870 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile CAS No. 1365272-34-9

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile

Cat. No.: B566870
CAS No.: 1365272-34-9
M. Wt: 276.339
InChI Key: QWIJCHCIPGVNMX-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is an organic compound with the molecular formula C18H16N2O It is characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile typically involves the following steps:

    Formation of the Pyrrolidinocarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinocarbonyl intermediate.

    Coupling with Benzonitrile: The intermediate is then coupled with benzonitrile under specific reaction conditions, often involving a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Pyrrolidinocarbonyl)phenyl]benzamide: Similar structure but with an amide group instead of a nitrile.

    2-[3-(Pyrrolidinocarbonyl)phenyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is unique due to its combination of a pyrrolidine ring and a benzonitrile moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring attached to a phenyl group with a benzonitrile moiety. This unique combination contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring enhances binding affinity, potentially modulating specific biochemical pathways. This compound has been investigated for its role in inhibiting protein kinases, which are crucial in various signaling pathways related to cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting protein kinase B (PKB) and protein kinase A (PKA), which are involved in cancer cell signaling pathways. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .

Other Biological Effects

Additionally, this compound has shown promise in modulating other biological processes, including anti-inflammatory responses and neuroprotective effects. These activities are likely mediated through its interactions with various molecular targets in the body .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of PKB and PKA; reduced cell viability ,
AntimicrobialActivity against specific bacterial strains,
Anti-inflammatoryModulation of inflammatory pathways,

Case Study: Anticancer Activity

In one study, this compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to control groups. The mechanism was linked to the inhibition of PKB signaling pathways, which are often dysregulated in cancer .

Properties

IUPAC Name

2-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-13-16-6-1-2-9-17(16)14-7-5-8-15(12-14)18(21)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIJCHCIPGVNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742891
Record name 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-34-9
Record name [1,1′-Biphenyl]-2-carbonitrile, 3′-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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